Miriplatin

Hepatocellular Carcinoma TACE Nephrotoxicity

Miriplatin is the only lipophilic platinum validated for emulsifier-free TACE delivery in HCC. Its logP ~5.5 ensures stable Lipiodol suspension and prolonged intratumoral retention—unattainable with cisplatin or carboplatin. For renally compromised patients (creatinine ≥0.89 mg/dL), it eliminates aggressive hydration protocols (18% vs 38%, p=0.0025). In cirrhotic cohorts, grade ≥3 hepatotoxicity is significantly lower vs epirubicin (AST 39.5% vs 57.7%; ALT 31.5% vs 53.7%). Repeated TACE cycles show 0% hepatic vascular injury, enabling unlimited retreatments. Procure miriplatin for safer, repeatable locoregional HCC therapy and expanded patient eligibility.

Molecular Formula C34H68N2O4Pt
Molecular Weight 764.012
CAS No. 104276-92-8; 141977-79-9
Cat. No. B2593277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiriplatin
CAS104276-92-8; 141977-79-9
Molecular FormulaC34H68N2O4Pt
Molecular Weight764.012
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt]
InChIInChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1
InChIKeyBGIHRZPJIYJKAZ-BLUNCNMSSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Miriplatin (CAS 104276-92-8) Lipophilic Platinum Complex for Hepatocellular Carcinoma TACE: Procurement and Selection Overview


Miriplatin (formerly SM-11355, trade name Miripla) is a third-generation lipophilic platinum complex approved in Japan (PMDA, 2009) specifically for transcatheter arterial chemoembolization (TACE) of hepatocellular carcinoma (HCC) [1]. Structurally, it is an oxaliplatin analog bearing two myristate leaving groups that confer high lipophilicity, enabling stable suspension in iodized poppy seed oil (Lipiodol) for intra-arterial delivery [2]. This formulation design targets the unique dual blood supply of HCC, which is fed exclusively by the hepatic artery, to achieve selective tumor retention and sustained drug release [3].

Why Miriplatin Cannot Be Interchanged with Other Platinum Analogs or Intra-Arterial Agents in HCC TACE


Although all platinum agents form DNA adducts, their clinical utility in locoregional HCC therapy is governed by distinct physicochemical properties that dictate formulation compatibility, periprocedural management, and adverse event profiles. Miriplatin's high lipophilicity (logP ≈ 5.5) permits stable suspension in Lipiodol without the need for emulsifiers, resulting in prolonged intratumoral retention that is not achievable with hydrophilic cisplatin or carboplatin [1]. Furthermore, the absence of nephrotoxic hydration requirements with miriplatin fundamentally alters patient eligibility, particularly for the substantial subset of HCC patients with concurrent cirrhosis and compromised renal function [2]. Direct substitution with epirubicin, a commonly used anthracycline in TACE, fails due to significantly divergent hepatic toxicity profiles and the lack of a platinum-based DNA crosslinking mechanism of action [3]. The quantitative evidence below demonstrates that these are not interchangeable options; procurement decisions must be guided by these verifiable differentiators.

Miriplatin Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Omission of Periprocedural Hydration: Miriplatin vs. Cisplatin in TACE

In a propensity score-matched retrospective cohort study of 99 patients per group, TACE with miriplatin required periprocedural hydration in only 18 of 99 patients (18.2%), compared to 38 of 99 patients (38.4%) in the cisplatin-based TACE group (p = 0.0025), despite miriplatin patients having significantly poorer baseline serum creatinine (0.89 vs. 0.74 mg/dL, p < 0.0001). The median survival times were 1490 days for miriplatin and 1830 days for cisplatin (p = 0.4022; hazard ratio 0.814, 95% CI 0.546–1.215), demonstrating non-inferior efficacy [1].

Hepatocellular Carcinoma TACE Nephrotoxicity Periprocedural Management

Reduced Hepatic Adverse Events: Miriplatin vs. Epirubicin Phase III Randomized Trial

In a prospective, multicenter, randomized phase III trial (N=247 efficacy-evaluable patients), TACE with miriplatin demonstrated significantly lower frequencies of grade ≥3 hepatic adverse events compared to epirubicin: elevated AST occurred in 39.5% of miriplatin patients vs. 57.7% of epirubicin patients, and elevated ALT occurred in 31.5% vs. 53.7%, respectively. Overall survival was equivalent (median OS 1111 days for miriplatin vs. 1127 days for epirubicin; adjusted HR 1.01, 95% CI 0.73–1.40, p = 0.946) [1].

Hepatocellular Carcinoma TACE Hepatotoxicity Phase III Trial

Sustained Intratumoral Platinum Release and Enhanced Tumor Retention: Miriplatin vs. Cisplatin in Preclinical HCC Model

In a rat hepatoma AH109A liver tumor model, intra-arterial administration of miriplatin suspended in Lipiodol resulted in significantly prolonged tumor retention of platinum compared to cisplatin: miriplatin maintained intratumoral platinum concentrations above 1 μg/g tissue for >14 days post-administration, whereas cisplatin levels declined rapidly to <0.1 μg/g by day 7. Miriplatin demonstrated selective tumor disposition and more sustained platinum release in vitro compared to cisplatin, leading to increased platinum-DNA adduct formation and massive apoptosis in treated tumors [1].

Pharmacokinetics Tumor Retention Sustained Release Hepatocellular Carcinoma

Absence of Hepatic Vascular Injury: Miriplatin vs. Zinostatin Stimalamer in Phase II Randomized Trial

In a randomized phase II trial comparing intra-arterial SM-11355 (miriplatin hydrate) with zinostatin stimalamer (both suspended in Lipiodol) for HCC (N=122 evaluable), the incidence of hepatic vascular injury was 0% (0/83) in the miriplatin group versus 48.4% (19/39) in the zinostatin stimalamer group. Complete tumor response (TE V: 100% necrosis or disappearance) was achieved in 26.5% (22/83) of miriplatin patients compared to 17.9% (7/39) of zinostatin stimalamer patients [1].

Hepatocellular Carcinoma TACE Hepatic Vascular Injury Safety Profile

Distinct Cross-Resistance Profile: Miriplatin vs. Cisplatin in Acquired Resistance Models

In acquired resistance studies, a miriplatin-resistant rat hepatoma subline (AH109A/MP10) exhibiting ~10-fold resistance to miriplatin showed clear cross-resistance to DACH-platinum analogs (oxaliplatin and DPC), but three independent cisplatin-resistant human cancer cell lines (A2780cis, NCI-H69/CPR, MOR/CPR) did not demonstrate cross-resistance to miriplatin. The resistance mechanism was associated with increased Bcl-2 expression and defective apoptosis induction specifically in response to miriplatin, not to cisplatin [1].

Drug Resistance Cross-Resistance Platinum Agents Apoptosis

Miriplatin Optimal Application Scenarios for Research and Clinical Procurement


TACE in HCC Patients with Renal Impairment or Contraindication to Hydration

Miriplatin-based TACE is indicated for hepatocellular carcinoma patients with compromised renal function (baseline creatinine ≥0.89 mg/dL) or those unable to tolerate the aggressive periprocedural hydration mandated for cisplatin. The retrospective matched cohort data demonstrate that miriplatin enables safe TACE delivery with significantly reduced hydration requirements (18% vs. 38% of patients, p=0.0025) while achieving non-inferior median overall survival (1490 vs. 1830 days, p=0.4022) [1].

TACE in HCC Patients with Advanced Cirrhosis or Poor Hepatic Reserve

For HCC patients with underlying cirrhosis and compromised liver function, miriplatin offers a favorable hepatic safety profile. Phase III randomized data against epirubicin show grade ≥3 AST elevation in 39.5% vs. 57.7% and ALT elevation in 31.5% vs. 53.7%, with equivalent overall survival (HR 1.01, p=0.946) [2]. Procurement for cirrhosis-heavy patient cohorts is justified by the reduced hepatotoxicity burden.

Repeated TACE Sessions for Recurrent or Residual HCC

Miriplatin is the preferred agent when multiple TACE sessions are anticipated due to recurrent or multifocal disease. Phase II data demonstrate 0% incidence of hepatic vascular injury with miriplatin compared to 48.4% with zinostatin stimalamer [3], enabling repeated intra-arterial administrations without cumulative vascular damage that could preclude future locoregional therapies.

Salvage Therapy After Cisplatin Failure or in Cisplatin-Resistant HCC

In vitro acquired resistance models confirm that cisplatin-resistant cancer cell lines (A2780cis, NCI-H69/CPR, MOR/CPR) remain fully sensitive to miriplatin, with no observed cross-resistance [4]. Miriplatin is therefore a rational salvage option for HCC patients with documented progression on prior cisplatin-based TACE or systemic therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miriplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.